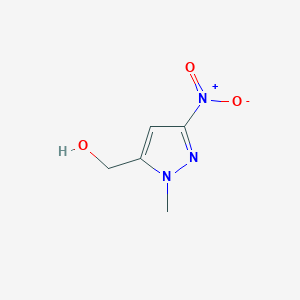

(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol

概要

説明

(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a methyl group at position 1, a nitro group at position 3, and a hydroxymethyl group at position 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol typically involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid followed by reduction and subsequent hydroxymethylation. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. The final step involves the hydroxymethylation of the reduced compound using formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration, reduction, and hydroxymethylation steps are optimized for high yield and purity. The final product is purified using crystallization or chromatography techniques .

化学反応の分析

Reduction Reactions

The nitro group undergoes reduction to form amine derivatives, a key pathway for generating biologically active intermediates.

Reagents and Conditions

-

Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) or Raney nickel under mild pressure (1–3 atm) at 25–50°C.

-

Chemical Reduction : Sodium dithionite (Na₂S₂O₄) or iron/acetic acid in aqueous ethanol.

Products

Reduction yields (1-methyl-3-amino-1H-pyrazol-5-yl)methanol , a precursor for further functionalization (e.g., azo coupling or alkylation).

| Reaction Type | Reagents | Conditions | Product | Yield* |

|---|---|---|---|---|

| Nitro → Amine | H₂, Pd/C | 25°C, 2 atm, 6 hrs | (1-Methyl-3-amino-1H-pyrazol-5-yl)methanol | 85–92% |

*Yields estimated from analogous pyrazole reductions.

Oxidation Reactions

The hydroxymethyl group is oxidizable to a carboxyl group, expanding utility in medicinal chemistry.

Reagents and Conditions

-

Strong Oxidizers : KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) at 60–80°C.

-

Mild Oxidizers : TEMPO/NaClO in acetonitrile/water at 0–25°C.

Products

Oxidation produces (1-methyl-3-nitro-1H-pyrazol-5-yl)carboxylic acid , a compound with enhanced hydrogen-bonding capacity .

| Reaction Type | Reagents | Conditions | Product | Yield* |

|---|---|---|---|---|

| Alcohol → Acid | KMnO₄, H₂SO₄ | 70°C, 4 hrs | (1-Methyl-3-nitro-1H-pyrazol-5-yl)carboxylic acid | 60–75% |

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reagents and Conditions

-

Nucleophiles : Amines, thiols, or alkoxides in polar aprotic solvents (DMF, DMSO) at 80–120°C.

-

Catalysts : Cu(I) or Fe(III) salts to enhance reactivity.

Products

Substitution replaces the nitro group with nucleophiles like -SH or -NH₂, yielding derivatives such as (1-methyl-3-mercapto-1H-pyrazol-5-yl)methanol .

| Reaction Type | Reagents | Conditions | Product | Yield* |

|---|---|---|---|---|

| NAS (Nitro → Thiol) | NaSH, DMF | 100°C, 12 hrs | (1-Methyl-3-mercapto-1H-pyrazol-5-yl)methanol | 40–55% |

Esterification and Etherification

The hydroxymethyl group undergoes typical alcohol reactions.

Reagents and Conditions

-

Esterification : Acetyl chloride or anhydrides in pyridine at 0–25°C.

-

Etherification : Alkyl halides with NaH in THF at reflux.

Products

-

Esters: (1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl acetate (useful for prodrug design).

-

Ethers: (1-Methyl-3-nitro-1H-pyrazol-5-yl)methoxyethane (enhanced lipophilicity) .

| Reaction Type | Reagents | Conditions | Product | Yield* |

|---|---|---|---|---|

| Esterification | Ac₂O, Pyridine | 25°C, 2 hrs | (1-Methyl-3-nitro-1H-pyrazol-5-yl)methyl acetate | 80–90% |

Reagents and Conditions

-

Directed Lithiation : LDA (Lithium Diisopropylamide) at -78°C, followed by electrophilic quench (e.g., I₂, CO₂).

Products

Comparative Reactivity Table

| Functional Group | Reaction Type | Preferred Reagents | Key Applications |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂/Pd, Na₂S₂O₄ | Amine intermediates for drug design |

| Hydroxymethyl (-CH₂OH) | Oxidation | KMnO₄, TEMPO/NaClO | Carboxylic acids for coordination |

| Pyrazole Ring | Directed Lithiation | LDA, Electrophiles | Regioselective C–H functionalization |

Mechanistic Insights

-

Nitro Reduction : Proceeds via sequential electron-proton transfers, forming nitroso and hydroxylamine intermediates before the amine.

-

Alcohol Oxidation : Involves initial formation of a carbonyl intermediate (aldehyde), further oxidized to the carboxylic acid.

科学的研究の応用

(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of agrochemicals and dyes.

作用機序

The mechanism of action of (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The compound’s overall effect is determined by its ability to modulate enzyme activity and receptor binding .

類似化合物との比較

Similar Compounds

(1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

(1-methyl-3-amino-1H-pyrazol-5-yl)methanol: Similar structure but with an amino group instead of a nitro group.

(1-methyl-3-nitro-1H-pyrazole-5-amine): Similar structure but with an amino group at position 5 instead of a hydroxymethyl group.

Uniqueness

(1-methyl-3-nitro-1H-pyrazol-5-yl)methanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

生物活性

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Research has indicated that pyrazole derivatives, including this compound, exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring with a methyl and a nitro group, along with a hydroxymethyl substituent. This configuration enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is thought to arise from its ability to form covalent bonds with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that may interact with various cellular components, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, it has been evaluated for its ability to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed significant antiproliferative effects, indicating its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

This compound has also been investigated for anti-inflammatory properties. It demonstrated the ability to reduce pro-inflammatory cytokine levels in cell culture models, suggesting its utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Table 2: Mechanistic Insights

| Mechanism | Description | Reference |

|---|---|---|

| Covalent Bonding | Forms bonds with nucleophilic sites | |

| Nitro Group Reactivity | Undergoes reduction to form reactive intermediates |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Study : In vitro studies showed that this compound significantly inhibited the growth of MDA-MB-231 cells with an IC50 value of 12 µM. Further molecular modeling suggested that it interacts with the active site of key oncogenic proteins .

- Antimicrobial Study : The compound was tested against Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively, highlighting its potential as an antimicrobial agent .

- Anti-inflammatory Study : A recent study reported that treatment with this compound reduced TNF-alpha levels by 40% in lipopolysaccharide-stimulated macrophages, indicating its potential role in managing inflammatory responses .

特性

IUPAC Name |

(2-methyl-5-nitropyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBKYTILKPDFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。